molecular formula C17H17NO3 B14451501 N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide CAS No. 76306-61-1

N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide

Cat. No.: B14451501
CAS No.: 76306-61-1
M. Wt: 283.32 g/mol
InChI Key: QPPSUZJZFZQSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a phenylethyl group, which is often found in compounds with significant pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where benzodioxole reacts with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and other proteins involved in inflammation and cell proliferation.

    Pathways Involved: It may modulate pathways related to inflammation, apoptosis, and cell cycle regulation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.

    2-Propenal, 3-(1,3-benzodioxol-5-yl): Used in the synthesis of various bioactive molecules.

Uniqueness

N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide stands out due to its unique combination of the benzodioxole and phenylethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

76306-61-1

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-1-phenylethyl]acetamide

InChI

InChI=1S/C17H17NO3/c1-12(19)18-15(14-5-3-2-4-6-14)9-13-7-8-16-17(10-13)21-11-20-16/h2-8,10,15H,9,11H2,1H3,(H,18,19)

InChI Key

QPPSUZJZFZQSMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.